molecular formula C14H12N6S2 B293138 Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone

货号 B293138
分子量: 328.4 g/mol
InChI 键: UVMUEYKEPOUXPT-QGMBQPNBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone, also known as NATP, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NATP is a hydrazone derivative that has been synthesized through a one-pot reaction of nicotinaldehyde, thiosemicarbazide, and 3-allyl-2-thioxothiazolidin-4-one.

作用机制

The mechanism of action of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is not fully understood yet. However, it has been suggested that Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase.
Biochemical and Physiological Effects:
Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to have various biochemical and physiological effects. In cancer research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In diabetes research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to increase insulin secretion and improve glucose uptake in cells.

实验室实验的优点和局限性

One of the advantages of using Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in lab experiments is its high yield of synthesis. However, one of the limitations of using Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is its low solubility in water, which makes it difficult to use in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and dosage control.

未来方向

There are several future directions for the research on Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone. One of the future directions is to investigate the mechanism of action of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in animal models. Furthermore, future research can focus on optimizing the synthesis method of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone to improve its yield and solubility. Finally, the therapeutic potential of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone can be explored in other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is a novel compound that has shown promising results in various therapeutic applications such as cancer, Alzheimer's disease, and diabetes. Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been synthesized through a one-pot reaction of nicotinaldehyde, thiosemicarbazide, and 3-allyl-2-thioxothiazolidin-4-one. The mechanism of action of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is not fully understood yet, but it has been suggested that Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of various enzymes. Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research can focus on investigating the mechanism of action, optimizing the synthesis method, and exploring the therapeutic potential of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in other diseases.

合成方法

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been synthesized through a one-pot reaction of nicotinaldehyde, thiosemicarbazide, and 3-allyl-2-thioxothiazolidin-4-one. The reaction was carried out in ethanol under reflux for 6 hours. The product was then purified by recrystallization from ethanol. The yield of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone was found to be 68%.

科学研究应用

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. In Alzheimer's disease research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. In diabetes research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to have hypoglycemic effects by increasing insulin secretion and improving glucose uptake in cells.

属性

分子式

C14H12N6S2

分子量

328.4 g/mol

IUPAC 名称

3-prop-2-enyl-7-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C14H12N6S2/c1-2-6-20-13-11(22-14(20)21)12(16-9-17-13)19-18-8-10-4-3-5-15-7-10/h2-5,7-9H,1,6H2,(H,16,17,19)/b18-8+

InChI 键

UVMUEYKEPOUXPT-QGMBQPNBSA-N

手性 SMILES

C=CCN1C2=NC=NC(=C2SC1=S)N/N=C/C3=CN=CC=C3

SMILES

C=CCN1C2=C(C(=NC=N2)NN=CC3=CN=CC=C3)SC1=S

规范 SMILES

C=CCN1C2=NC=NC(=C2SC1=S)NN=CC3=CN=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。